Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate
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Overview
Description
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an amino group, which is further connected to a 4-oxobutanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate typically involves the reaction of benzenesulfonyl chloride with an appropriate amine, followed by esterification. One common method involves the use of phosphorus pentachloride and sodium benzenesulfonate . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinyl compounds, and substituted benzenesulfonamides.
Scientific Research Applications
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This compound can also interfere with metabolic pathways, affecting cellular processes and leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler compound with similar functional groups but lacking the ester moiety.
Methyl 4-aminobenzoate: Contains an amino group attached to a benzene ring but lacks the sulfonyl group.
Uniqueness
Methyl 4-[(benzenesulfonyl)amino]-4-oxobutanoate is unique due to the combination of its benzenesulfonyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
91511-99-8 |
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Molecular Formula |
C11H13NO5S |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
methyl 4-(benzenesulfonamido)-4-oxobutanoate |
InChI |
InChI=1S/C11H13NO5S/c1-17-11(14)8-7-10(13)12-18(15,16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |
InChI Key |
IGHIUZWSLVZEAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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